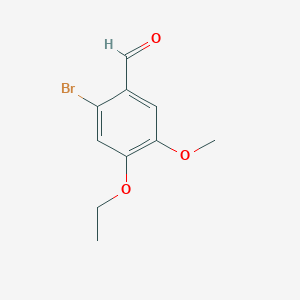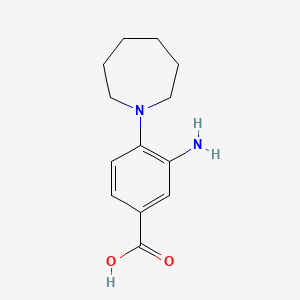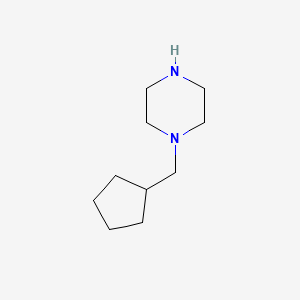
1-(Cyclopentylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopentylmethyl)piperazine is a chemical compound with the linear formula C10H22Cl2N2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis
The molecular structure of 1-(Cyclopentylmethyl)piperazine is characterized by a six-membered ring containing two opposing nitrogen atoms .Chemical Reactions Analysis
The reaction between MEA and ammonia is used in industry to obtain EDA . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(Cyclopentylmethyl)piperazine include a linear formula of C10H22Cl2N2, a CAS Number of 1048649-04-2, and a molecular weight of 241.21 .Scientific Research Applications
Synthesis of Piperazine Derivatives
1-(Cyclopentylmethyl)piperazine: is a valuable intermediate in the synthesis of various piperazine derivatives. These derivatives are synthesized through methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and photocatalytic synthesis . The resulting compounds exhibit a wide range of biological and pharmaceutical activities, making them crucial for drug development.
Drug Discovery
Piperazine and its derivatives, including 1-(Cyclopentylmethyl)piperazine , rank as the third most common nitrogen heterocycle in drug discovery . They are key components in several blockbuster drugs, such as Imatinib (Gleevec) and Sildenafil (Viagra), due to their anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .
C–H Functionalization
Recent advances in the C–H functionalization of the carbon atoms of the piperazine ring have expanded the structural diversity of piperazines 1-(Cyclopentylmethyl)piperazine can be used to create functionalized piperazines with defined substitution patterns, which are important for medicinal chemistry research .
Pharmacological Profile Enhancement
The presence of nitrogen atoms in piperazines like 1-(Cyclopentylmethyl)piperazine improves the pharmacological and pharmacokinetic profiles of drug candidates. They serve as hydrogen bond donors/acceptors, increasing water solubility and bioavailability .
Solid-Phase Synthesis
1-(Cyclopentylmethyl)piperazine: can be employed in parallel solid-phase synthesis, a technique used to produce a large number of compounds in a combinatorial chemistry library . This is particularly useful for high-throughput screening in drug discovery.
Heterocyclic Chemistry Research
In heterocyclic chemistry, 1-(Cyclopentylmethyl)piperazine is used to study the properties and reactions of piperazine-based heterocycles. This research is fundamental for understanding the chemical behavior of these compounds in various biological contexts .
Mechanism of Action
Target of Action
1-(Cyclopentylmethyl)piperazine is a derivative of piperazine, a class of compounds that show a wide range of biological and pharmaceutical activity Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant , suggesting a broad spectrum of potential targets.
Mode of Action
Piperazine, a related compound, is known to be a gaba receptor agonist . Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm
Biochemical Pathways
The synthesis of piperazine derivatives involves various biochemical reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts, the ugi reaction, ring opening of aziridines under the action of n-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Result of Action
Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism
Safety and Hazards
Future Directions
Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions. Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
properties
IUPAC Name |
1-(cyclopentylmethyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-4-10(3-1)9-12-7-5-11-6-8-12/h10-11H,1-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSJFNAPZZCQAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359066 |
Source


|
| Record name | 1-(cyclopentylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopentylmethyl)piperazine | |
CAS RN |
82500-22-9 |
Source


|
| Record name | 1-(cyclopentylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

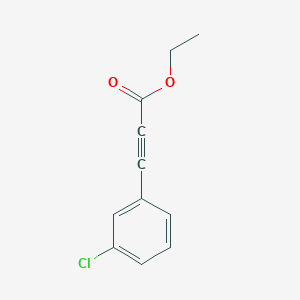
![3-Bromofuro[3,2-c]pyridine](/img/structure/B1268615.png)



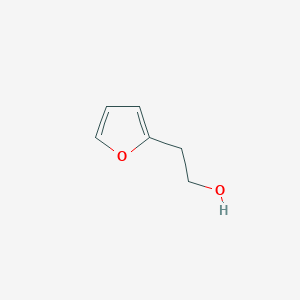
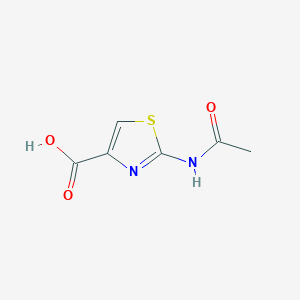


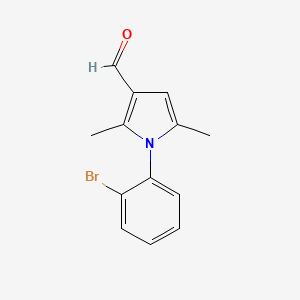
![2-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1268634.png)
